Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))
Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))
Brand Name:
Vulcanchem
CAS No.:
118643-58-6
VCID:
VC20853124
InChI:
InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1
SMILES:
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Molecular Formula:
C62H76IN13O21S
Molecular Weight:
1498.3 g/mol
Cholecystokinin (26-33), I-tyr-gly-(nle(28,31),4-No2-phe(33))
CAS No.: 118643-58-6
Cat. No.: VC20853124
Molecular Formula: C62H76IN13O21S
Molecular Weight: 1498.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118643-58-6 |
|---|---|
| Molecular Formula | C62H76IN13O21S |
| Molecular Weight | 1498.3 g/mol |
| IUPAC Name | (3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C62H76IN13O21S/c1-3-5-10-45(72-56(85)42(65)24-34-15-20-38(77)21-16-34)57(86)69-32-51(79)70-47(27-36-30-67-44-12-8-7-9-39(36)44)59(88)73-46(11-6-4-2)58(87)74-49(29-54(83)97-98(94,95)96)62(91)75(60(89)43(66)25-33-13-18-37(19-14-33)76(92)93)61(90)48(28-53(81)82)71-52(80)31-68-55(84)41(64)26-35-17-22-50(78)40(63)23-35/h7-9,12-23,30,41-43,45-49,67,77-78H,3-6,10-11,24-29,31-32,64-66H2,1-2H3,(H,68,84)(H,69,86)(H,70,79)(H,71,80)(H,72,85)(H,73,88)(H,74,87)(H,81,82)(H,94,95,96)/t41-,42+,43+,45+,46+,47+,48+,49+/m1/s1 |
| Standard InChI Key | KJAAZOTXSFPYSJ-LZYQRXKOSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC(=C(C=C4)O)I)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
| SMILES | CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
| Canonical SMILES | CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator